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CAS No.: 1189-05-5

Cat. No.: B072598 Get Quote

Abstract
This technical guide provides a comprehensive overview of N-butan-2-ylacetamide (commonly

known as N-sec-butylacetamide), a secondary amide with the chemical formula C₆H₁₃NO.

This document is intended for researchers, scientists, and professionals in drug development

and chemical synthesis. It consolidates critical information regarding the compound's

nomenclature, physicochemical properties, synthesis, and analytical characterization.

Furthermore, it explores its potential biological significance and outlines essential safety

considerations. The guide is structured to deliver not only procedural steps but also the

underlying scientific rationale, ensuring a thorough understanding for both practical application

and theoretical insight.

Introduction and Nomenclature
Amides are a fundamental class of organic compounds characterized by a carbonyl group

bonded to a nitrogen atom. Their stability and hydrogen-bonding capabilities make them

ubiquitous in chemistry and biology, most notably as the peptide bonds that form the backbone

of proteins.[1] N-butan-2-ylacetamide is a simple aliphatic, secondary amide, where an acetyl

group is bonded to the nitrogen atom of a sec-butylamine moiety.

According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the

definitive name for this compound is N-butan-2-ylacetamide.[2] The 'N' indicates that the

substituent is attached to the nitrogen atom. 'butan-2-yl' specifies the four-carbon alkyl group
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attached to the nitrogen via its second carbon (the sec-butyl group). 'acetamide' denotes the

two-carbon acyl group (CH₃CO-).

// Nodes for atoms C1 [label="C", pos="0,0!"]; H1a [label="H", pos="-0.5,-0.8!"]; H1b [label="H",

pos="0.5,-0.8!"]; H1c [label="H", pos="0,-0.5!"]; C2 [label="C", pos="1,0.5!"]; O1 [label="O",

pos="1,1.5!"]; N1 [label="N", pos="2,0!"]; H_N [label="H", pos="2,-0.8!"]; C3 [label="C",

pos="3,0.5!"]; H3a [label="H", pos="3,1.3!"]; C4 [label="C", pos="4,0!"]; H4a [label="H",

pos="4,-0.8!"]; H4b [label="H", pos="4.5,-0.3!"]; C5 [label="C", pos="2.8,-0.8!"]; H5a [label="H",

pos="2.3,-1.4!"]; H5b [label="H", pos="3.3,-1.4!"]; H5c [label="H", pos="3.5,-0.8!"];

// Bonds C1 -- H1a; C1 -- H1b; C1 -- C2 [label=""]; C2 -- O1 [label=""]; C2 -- N1 [label=""]; N1 --

H_N; N1 -- C3 [label=""]; C3 -- H3a; C3 -- C4 [label=""]; C4 -- H4a; C4 -- H4b; C3 -- C5

[label=""]; C5 -- H5a; C5 -- H5b; C5 -- H5c;

// Atom labels node[shape=plaintext]; L1 [label="CH₃", pos="-0.5,0!"]; L2 [label="O",

pos="1,1.8!"]; L3 [label="NH", pos="2.3,-0.5!"]; L4 [label="CH", pos="3.3,0.8!"]; L5 [label="CH₂",

pos="4.5,0.3!"]; L6 [label="CH₃", pos="2.5,-1.2!"]; L7 [label="CH₃", pos="4.8,-0.5!"]; } Structure

of N-butan-2-ylacetamide.

Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its

application in research and development, influencing everything from reaction conditions to

formulation and bioavailability. The key properties of N-butan-2-ylacetamide are summarized

below.
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Property Value Source

IUPAC Name N-butan-2-ylacetamide [2]

Synonyms
N-sec-Butylacetamide, N-(1-

Methylpropyl)acetamide
[2]

CAS Number 1189-05-5 [2]

Molecular Formula C₆H₁₃NO [2]

Molecular Weight 115.17 g/mol [2]

Appearance

Not explicitly documented,

likely a colorless liquid or low-

melting solid at STP

-

XLogP3 (Octanol/Water

Partition Coefficient)
0.9 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
1 [2]

Rotatable Bond Count 2 [2]

Synthesis and Purification
The most direct and reliable method for synthesizing N-butan-2-ylacetamide is the N-acylation

of sec-butylamine. This reaction involves treating the primary amine with an acetylating agent.

The causality behind this choice is the high nucleophilicity of the amine's nitrogen lone pair,

which readily attacks the electrophilic carbonyl carbon of the acetylating agent.

Common acetylating agents include acetyl chloride and acetic anhydride. Acetic anhydride is

often preferred in laboratory settings due to its lower volatility and less aggressive reaction

profile compared to acetyl chloride, which generates corrosive HCl gas as a byproduct. The

reaction with acetic anhydride produces acetic acid, which can be readily neutralized and

removed during workup.
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// Workflow {SM1, SM2, SM3} -> Mix [style=invis]; Mix -> React; React -> Extract; Extract ->

Dry; Dry -> Concentrate; Concentrate -> Purify; Purify -> Product; } General workflow for the

synthesis of N-butan-2-ylacetamide.

Experimental Protocol: Synthesis via Acetic Anhydride
This protocol is a self-validating system; progress can be monitored by Thin-Layer

Chromatography (TLC), and the final product's identity and purity are confirmed by the

analytical methods described in Section 4.

Materials:

sec-Butylamine (1.0 eq)

Acetic Anhydride (1.1 eq)

Pyridine or Triethylamine (as solvent and base)

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

1M Hydrochloric Acid (HCl)

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a

nitrogen atmosphere, dissolve sec-butylamine (1.0 eq) in pyridine (approx. 3-5 mL per gram

of amine).

Addition of Reagent: Cool the solution to 0°C using an ice bath. Slowly add acetic anhydride

(1.1 eq) dropwise to the stirred solution. The use of a slight excess of the acetylating agent

ensures the complete consumption of the starting amine.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 12-24 hours.

Monitoring: Monitor the reaction's progress by TLC, visualizing with a ninhydrin stain. The

disappearance of the sec-butylamine spot indicates the reaction is complete.

Workup - Quenching and Extraction: Dilute the reaction mixture with dichloromethane.

Transfer the mixture to a separatory funnel.

Washing: Wash the organic layer sequentially with:

1M HCl (2x) to remove the pyridine base.

Saturated NaHCO₃ solution (2x) to remove excess acetic acid.

Brine (1x) to remove residual water.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude

product.

Purification: Purify the crude product via flash column chromatography on silica gel or by

vacuum distillation to obtain pure N-butan-2-ylacetamide.

Analytical Characterization
Unambiguous structural confirmation relies on a logical workflow where data from multiple

spectroscopic techniques are corroborated.

// Workflow IR -> IR_data; MS -> MS_data; NMR -> NMR_data; {IR_data, MS_data,

NMR_data} -> Confirmation; } Logical workflow for structural characterization.

Expected Spectroscopic Data
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Technique Feature Expected Observation

IR Spectroscopy Amide I (C=O stretch)
Strong, sharp absorption at

~1640-1660 cm⁻¹

Amide II (N-H bend) Absorption at ~1550 cm⁻¹

N-H stretch
Absorption at ~3280-3300

cm⁻¹

Mass Spec. (EI) Molecular Ion (M⁺) m/z = 115

Key Fragments
m/z = 86 [M-CH₂CH₃]⁺, m/z =

72 [M-CH₃CH₂CH]⁺, m/z = 44

¹³C NMR Carbonyl (C=O) ~170 ppm

CH (N-linked) ~47-50 ppm

CH₂ ~29-32 ppm

CH₃ (acetyl) ~22-24 ppm

CH₃ (sec-butyl, terminal) ~19-21 ppm

CH₃ (sec-butyl, branch) ~9-11 ppm

¹H NMR (Predicted) N-H
Broad singlet, ~5.5-7.5 ppm

(1H)

CH (N-linked) Multiplet, ~3.7-3.9 ppm (1H)

CH₃ (acetyl) Singlet, ~1.9-2.0 ppm (3H)

CH₂ Multiplet, ~1.4-1.6 ppm (2H)

CH₃ (sec-butyl, branch) Doublet, ~1.0-1.2 ppm (3H)

CH₃ (sec-butyl, terminal) Triplet, ~0.8-0.9 ppm (3H)

Note: NMR chemical shifts are predicted and can vary based on solvent and concentration.

Discussion of Spectral Data:
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Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic amide

absorptions. The presence of a strong C=O stretch (Amide I) and an N-H bend (Amide II),

along with a distinct N-H stretch, provides definitive evidence of a secondary amide

functional group.[2]

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion

peak at m/z = 115, confirming the molecular weight.[2] Key fragmentation patterns would

include the loss of an ethyl group (m/z = 86) and cleavage adjacent to the nitrogen, providing

structural information about the alkyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: The spectrum will show six distinct carbon signals corresponding to the

molecular structure. The downfield signal around 170 ppm is characteristic of the amide

carbonyl carbon.[2]

¹H NMR: While a published experimental spectrum is not readily available, the proton

NMR spectrum can be reliably predicted. It would feature six distinct signals. The N-H

proton will appear as a broad singlet. The protons on the sec-butyl group will show

characteristic splitting patterns: a multiplet for the CH group, a multiplet for the CH₂ group,

a doublet for one CH₃ group, and a triplet for the terminal CH₃ group. The acetyl methyl

group will be a sharp singlet.

Biological Significance and Potential Applications
While N-butan-2-ylacetamide itself is not a widely studied compound in drug development, its

structural motifs are relevant. The amide bond is the cornerstone of peptide and protein

therapeutics, and small molecule amides are prevalent in pharmaceuticals.

A noteworthy study identified a related compound, 2-(benzhydrylsulfinyl)-N-sec-
butylacetamide, isolated from fig fruits, as a potential modulator of the immune response.[3]

This compound was shown to stimulate macrophage proliferation and phagocytic activity and

to modulate the release of inflammatory cytokines like TNF-α and IL-17 in vitro.[3] This finding

suggests that the N-sec-butylacetamide moiety can be incorporated into larger molecules that

exhibit significant biological activity.

Given its properties, N-butan-2-ylacetamide could be explored in several research contexts:
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Fragment-Based Drug Discovery: As a small, simple molecule, it could serve as a fragment

for screening against biological targets.

Intermediate for Synthesis: It is a valuable building block for the synthesis of more complex

molecules in medicinal chemistry and materials science.

Solvent Properties: Like other simple amides (e.g., dimethylformamide), its solvent

properties could be investigated for specific applications.

Safety and Toxicological Profile
A specific Safety Data Sheet (SDS) for N-butan-2-ylacetamide is not widely available.

Therefore, a risk assessment must be based on the general toxicology of short-chain aliphatic

amides and data from structural isomers.

General Amide Toxicity: Simple amides are generally considered to have low to moderate

acute toxicity. The primary routes of exposure are ingestion, inhalation, and skin contact.

Irritation: They may cause skin and eye irritation.

Metabolism: Aliphatic amides can be metabolized in the body.

Handling Precautions: Standard laboratory precautions should be observed. This includes:

Working in a well-ventilated fume hood.

Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Avoiding inhalation of vapors and direct contact with skin and eyes.

In case of exposure, standard first aid measures should be followed: flush eyes with water for

at least 15 minutes, wash skin with soap and water, and move to fresh air in case of inhalation.

Seek medical attention if irritation or other symptoms persist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072598#n-sec-butylacetamide-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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